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molecular formula C10H10F3NO3 B8533236 3-(Trifluoromethyl)-4-isopropoxynitrobenzene

3-(Trifluoromethyl)-4-isopropoxynitrobenzene

Cat. No. B8533236
M. Wt: 249.19 g/mol
InChI Key: FLNGYDAHOSKADV-UHFFFAOYSA-N
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Patent
US04166735

Procedure details

To a chilled (5° C.) solution of 118 g (0.5 mole) of 3-(trifluoromethyl)-4-chloronitrobenzene in 100 ml of dimethyl sulfoxide (DMSO) was added dropwise a solution containing 41 g (0.5 mole) of sodium isopropoxide in 300 ml of dimethyl sulfoxide. The dark reaction mixture was stirred at ambient temperature for one hour, poured into water and extracted with ether. The ether extracts were washed with water, dried and concentrated. Recrystallization of the residual liquid from hexane gave 115.5 g (92.7%) of white crystalline solid; m.p. 34°-36°.
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium isopropoxide
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:7][C:8]=1Cl.[CH3:15][CH:16]([CH3:18])[O-:17].[Na+].O>CS(C)=O>[F:1][C:2]([F:14])([F:13])[C:3]1[CH:4]=[C:5]([N+:10]([O-:12])=[O:11])[CH:6]=[CH:7][C:8]=1[O:17][CH:16]([CH3:18])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
118 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1Cl)[N+](=O)[O-])(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
sodium isopropoxide
Quantity
41 g
Type
reactant
Smiles
CC([O-])C.[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise a solution
CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether extracts were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residual liquid from hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1OC(C)C)[N+](=O)[O-])(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 115.5 g
YIELD: PERCENTYIELD 92.7%
YIELD: CALCULATEDPERCENTYIELD 92.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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